molecular formula C16H12F6N4O2 B10943723 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B10943723
M. Wt: 406.28 g/mol
InChI Key: TWANOIZBXKFABS-UHFFFAOYSA-N
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Description

1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound characterized by the presence of multiple functional groups, including methoxyphenyl, trifluoromethyl, pyrimidinyl, and pyrazol-5-ol.

Preparation Methods

The synthesis of 1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves several steps, typically starting with the preparation of the key intermediates. One common synthetic route includes the trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often involve the use of trifluoromethyl ketones, which are valuable synthetic targets in the construction of fluorinated pharmacons . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the trifluoromethyl group can undergo radical trifluoromethylation, which is a key reaction in the synthesis of many fluorinated compounds . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex fluorinated compounds Additionally, it is used in the development of agrochemicals and materials with enhanced stability and performance .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can be compared with other similar compounds, such as α-(trifluoromethyl)styrenes and other trifluoromethylated compounds . These compounds share some common features, such as the presence of the trifluoromethyl group, which imparts unique chemical properties. the specific arrangement of functional groups in 1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL makes it distinct and suitable for specific applications.

Properties

Molecular Formula

C16H12F6N4O2

Molecular Weight

406.28 g/mol

IUPAC Name

2-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-(trifluoromethyl)-4H-pyrazol-3-ol

InChI

InChI=1S/C16H12F6N4O2/c1-28-10-4-2-3-9(7-10)11-8-12(15(17,18)19)25-13(24-11)26-14(27,5-6-23-26)16(20,21)22/h2-4,6-8,27H,5H2,1H3

InChI Key

TWANOIZBXKFABS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3C(CC=N3)(C(F)(F)F)O)C(F)(F)F

Origin of Product

United States

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